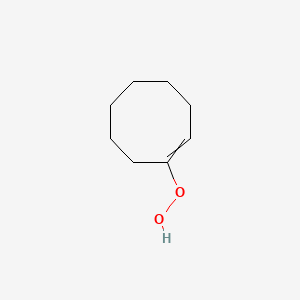![molecular formula C19H22BrNS B14226068 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-16-6](/img/structure/B14226068.png)
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound that features a pyridine ring substituted with a bromophenyl sulfanyl group and an octenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the Octenyl Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and sulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the octenyl chain.
3-(2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL)pyridine: Similar structure but with a methoxy group instead of a bromine atom.
4-(4-Bromophenyl)-2-pyridyl sulfide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the presence of both the bromophenyl sulfanyl group and the octenyl chain, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
CAS No. |
830320-16-6 |
|---|---|
Molecular Formula |
C19H22BrNS |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C19H22BrNS/c1-2-3-4-5-8-19(14-16-7-6-13-21-15-16)22-18-11-9-17(20)10-12-18/h6-7,9-15H,2-5,8H2,1H3 |
InChI Key |
YMWRRHDISYNLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


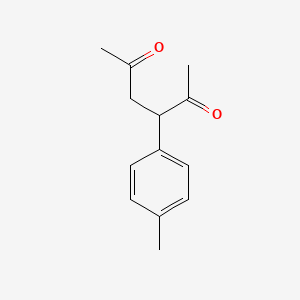
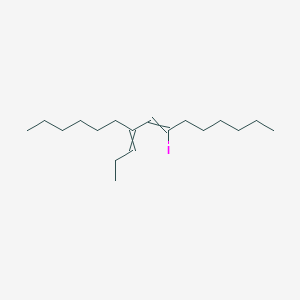
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
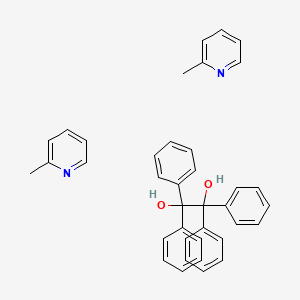
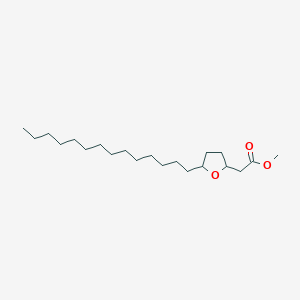
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)


methylene]-](/img/structure/B14226050.png)
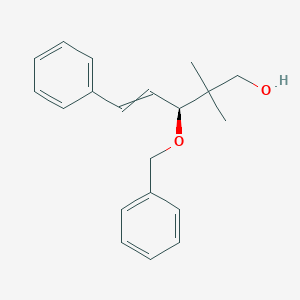
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
